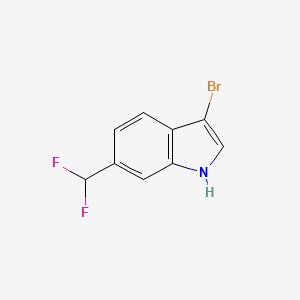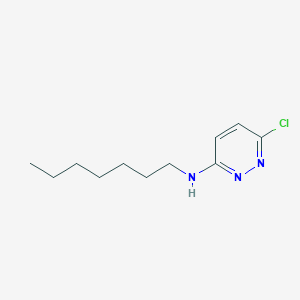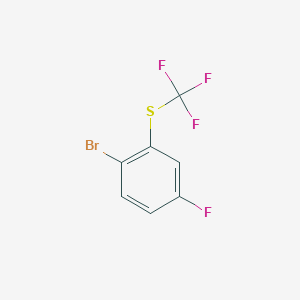
1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3BrF4S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfanyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene typically involves the introduction of bromine, fluorine, and trifluoromethylsulfanyl groups onto a benzene ring. One common method involves the reaction of 1-bromo-4-fluorobenzene with a trifluoromethylsulfanyl reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as mixing, heating, and cooling, followed by separation and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological processes. The exact mechanism may vary depending on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with only bromine and fluorine substituents.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylsulfanyl group.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Contains an ethoxy group in addition to the trifluoromethyl group.
Uniqueness
1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H3BrF4S |
|---|---|
Molekulargewicht |
275.06 g/mol |
IUPAC-Name |
1-bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H |
InChI-Schlüssel |
SEEIPDKCMUQTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


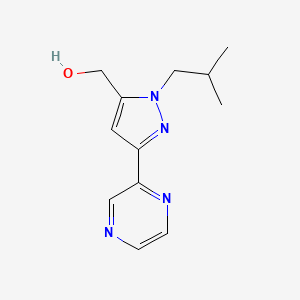


![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
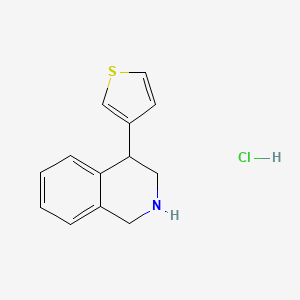

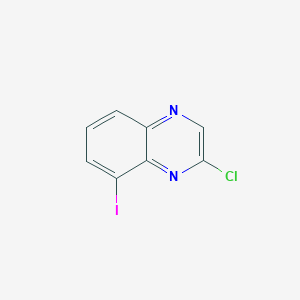
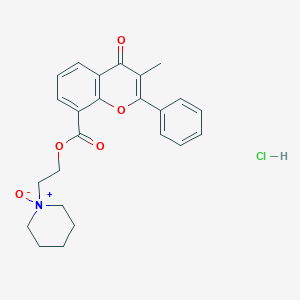
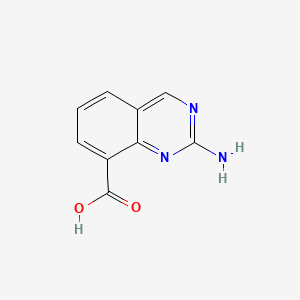
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
